molecular formula C23H24N4O7S3 B2918822 (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-01-5

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2918822
CAS No.: 865199-01-5
M. Wt: 564.65
InChI Key: NBBIWKOCIXAIAH-BZZOAKBMSA-N
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Description

(Z)-Methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzo[d]thiazole derivative featuring multiple functional groups:

  • A benzo[d]thiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 4.
  • An imino linkage (-NH-) at position 2, connecting to a 4-(N,N-diallylsulfamoyl)benzoyl moiety.
  • A methyl acetate ester group at position 3 of the thiazole ring.

However, direct pharmacological or crystallographic data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S3/c1-4-12-26(13-5-2)37(32,33)17-8-6-16(7-9-17)22(29)25-23-27(15-21(28)34-3)19-11-10-18(36(24,30)31)14-20(19)35-23/h4-11,14H,1-2,12-13,15H2,3H3,(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIWKOCIXAIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the diallylsulfamoyl group enhances its pharmacological profile. The molecular formula is C₁₅H₁₈N₂O₄S₃, and its structure can be represented as follows:

 Z Methyl 2 2 4 N N diallylsulfamoyl benzoyl imino 6 sulfamoylbenzo d thiazol 3 2H yl acetate\text{ Z Methyl 2 2 4 N N diallylsulfamoyl benzoyl imino 6 sulfamoylbenzo d thiazol 3 2H yl acetate}

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anti-inflammatory and analgesic effects. In a study evaluating various thiazole derivatives, one compound demonstrated superior anti-inflammatory activity compared to standard reference drugs at a dosage of 50 mg/kg in rat models .

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole structures have shown promising results in inhibiting Staphylococcus aureus and Escherichia coli. A comparative analysis revealed that certain derivatives exhibited higher zones of inhibition than Ciprofloxacin, a commonly used antibiotic .

Free Radical Scavenging

The free radical scavenging activity of benzothiazole derivatives has been assessed through various assays, indicating their potential as antioxidants. Compounds similar to this compound have shown significant scavenging effects on DPPH radicals, suggesting their utility in preventing oxidative stress-related diseases .

Case Studies

  • Study on Thiazole Derivatives : A comprehensive study evaluated the pharmacological profiles of various thiazole compounds, including those with the diallylsulfamoyl moiety. The results indicated a strong correlation between structural modifications and enhanced biological activity, particularly in anti-inflammatory assays .
  • Antibacterial Evaluation : Another study focused on synthesizing new benzothiazole derivatives and assessing their antibacterial properties. The findings highlighted that certain synthesized compounds exhibited remarkable activity against resistant strains of bacteria, outperforming traditional antibiotics .

Data Tables

Compound NameZone of Inhibition (mm)Activity Type
Compound A27Antibacterial
Compound B22Antibacterial
(Z)-Methyl 2...TBDAnti-inflammatory
Reference Drug19Antibacterial

Comparison with Similar Compounds

(a) 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8)

  • Key Features :
    • Benzo[d]thiazole core with methyl substituents at positions 5 and 5.
    • Sulfamoylphenyl acetamide side chain.
  • Properties :
    • IR peaks at 1382 cm⁻¹ and 1155 cm⁻¹ confirm the presence of the sulfamoyl (-SO₂NH₂) group.
    • ¹H-NMR data indicate hydrogen bonding involving NH and SO₂NH₂ groups, critical for molecular stability.
  • Comparison: Unlike the target compound, this analog lacks the diallylsulfamoyl-benzoyl imino moiety but shares the sulfamoyl group, suggesting shared solubility or receptor-binding profiles.

(b) Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]ethanoate

  • Key Features: Thiazole ring with amino and methoxycarbonyl groups. Z-configuration of the imino group, analogous to the target compound.
  • Properties :
    • Crystal structure reveals intermolecular N–H···N and N–H···O hydrogen bonds, stabilizing the lattice.
    • Planar thiazole and ester moieties with dihedral angles of ~87° between rings.
  • Comparison :
    • The target compound’s diallylsulfamoyl-benzoyl group introduces steric bulk, likely reducing crystallinity compared to this simpler analog.

Sulfonamide-Containing Compounds

(a) Triflusulfuron Methyl Ester

  • Key Features :
    • Triazine-linked sulfonylurea herbicide.
    • Methyl ester and trifluoroethoxy substituents.
  • Properties :
    • Acts as an acetolactate synthase (ALS) inhibitor, disrupting plant growth.

Functional Group Analysis

Functional Group Role in Target Compound Example in Analog Impact on Bioactivity
Sulfamoyl (-SO₂NH₂) Enhances solubility and binding Compound 8 Mediates hydrogen bonding
Diallylsulfamoyl Introduces steric bulk None in evidence May reduce membrane permeability
Methyl Acetate Ester Modulates lipophilicity Methyl 2-(2-amino-thiazol-4-yl)... Affects metabolic stability

Research Findings and Implications

  • Synthetic Challenges: The diallylsulfamoyl and imino groups in the target compound may complicate synthesis compared to simpler sulfonamide derivatives .
  • Stability : Hydrogen bonding patterns observed in analogs (e.g., Compound 8 ) suggest the target compound may exhibit similar stabilization via NH···O/SO₂ interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:

  • Copolymerization : Analogous to polycationic dye-fixative synthesis, where monomers like CMDA and DMDAAC are copolymerized under controlled conditions (e.g., using APS as an initiator) .
  • Imination and Sulfamoylation : Reacting benzothiazole derivatives with sulfamoyl and diallylsulfamoyl reagents under reflux, as seen in thiazolidinone syntheses (e.g., using DMF and ZnCl₂ as catalysts) .
  • Stereochemical Control : Ensuring (Z)-isomer formation may require careful pH/temperature regulation during imine bond formation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • HPLC Purity Analysis : ≥98% purity validation via HPLC, as standard for structurally complex sulfonamides .
  • NMR and FTIR : Confirm sulfamoyl (-SO₂NH₂) and diallyl groups via 1^1H/13^13C NMR (e.g., allylic protons at δ 5.1–5.8 ppm) and FTIR (S=O stretches at ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry (Z-configuration) if single crystals are obtained via slow evaporation from DMF/water mixtures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and stereoselectivity?

  • Methodological Answer :

  • Flow Chemistry Integration : Adapt Omura-Sharma-Swern oxidation principles to enhance reaction efficiency and reduce byproducts (e.g., continuous-flow reactors for precise temperature/pH control) .
  • Factor Screening : Use DoE to test variables like catalyst loading (ZnCl₂), solvent polarity (DMF vs. THF), and reaction time. For example, a 2³ factorial design can identify interactions between temperature, pH, and initiator concentration .
  • Statistical Modeling : Apply response surface methodology (RSM) to predict optimal conditions for (Z)-isomer dominance .

Q. How should researchers resolve contradictions in reported reaction yields for similar benzothiazole derivatives?

  • Methodological Answer :

  • Variable Isolation : Compare protocols from literature (e.g., vs. 9) to isolate discrepancies in catalyst type (ZnCl₂ vs. APS), solvent (DMF vs. aqueous), or workup methods (ice quenching vs. gradual cooling) .
  • Reproducibility Testing : Replicate conflicting procedures under controlled conditions (e.g., humidity-free environment for hygroscopic reagents) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis of sulfamoyl groups) that may explain yield variations .

Q. What strategies ensure the compound’s stability during long-term storage and biological assays?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., sulfamoyl group stability above 150°C) .
  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation of diallyl groups .
  • Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) for in vitro assays to mitigate thiazole ring degradation .

Q. How do electronic effects of sulfamoyl and diallyl groups influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electron density on the benzothiazole core (e.g., sulfamoyl as electron-withdrawing, diallyl as electron-donating) .
  • Kinetic Studies : Monitor nucleophilic substitution rates at the methyl acetate position under varying conditions (e.g., NaOMe/EtOH vs. LiOH/THF) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to validate and address discrepancies?

  • Methodological Answer :

  • Solvent Screening : Systematically test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents, noting pH dependence (e.g., sulfamoyl deprotonation above pH 9) .
  • Dynamic Light Scattering (DLS) : Check for aggregation in aqueous buffers, which may falsely suggest insolubility .

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